![molecular formula C19H20N2O2S2 B2626084 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159827-25-4](/img/structure/B2626084.png)
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Description
“8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, like “8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis
The molecular structure of “8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazopyridine derivatives involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Future Directions
properties
IUPAC Name |
8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRVORVFBCMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
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